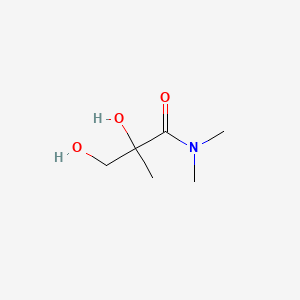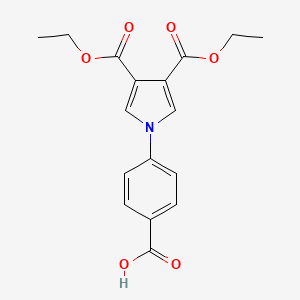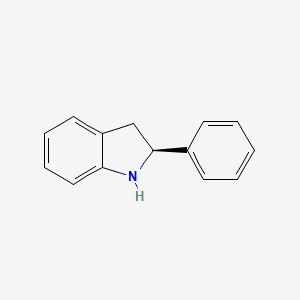
(2S)-2,3-dihydro-2-phenyl-1H-Indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2,3-dihydro-2-phenyl-1H-Indole is an organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals. The this compound structure consists of a bicyclic system with a benzene ring fused to a pyrrole ring, and a phenyl group attached to the second carbon of the indoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,3-dihydro-2-phenyl-1H-Indole can be achieved through several methods. One common approach involves the reduction of 2-phenylindole using a suitable reducing agent. For instance, catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas is a typical method. Another method involves the use of sodium borohydride (NaBH4) in the presence of a suitable solvent like ethanol.
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation due to its efficiency and scalability. The process involves dissolving 2-phenylindole in a solvent such as ethanol or methanol, followed by the addition of a palladium catalyst. The mixture is then subjected to hydrogen gas under controlled pressure and temperature to yield the desired product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2,3-dihydro-2-phenyl-1H-Indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-phenylindole using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can lead to the formation of 2-phenylindoline.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in ethanol or catalytic hydrogenation using Pd/C.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 2-phenylindole.
Reduction: 2-phenylindoline.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
(2S)-2,3-dihydro-2-phenyl-1H-Indole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2S)-2,3-dihydro-2-phenyl-1H-Indole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-phenylindole: Similar structure but lacks the dihydro component.
2-phenylindoline: Fully reduced form of the compound.
Indole: Parent compound without the phenyl group.
Uniqueness
(2S)-2,3-dihydro-2-phenyl-1H-Indole is unique due to its specific stereochemistry and the presence of both the indoline and phenyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
917377-78-7 |
|---|---|
Molecular Formula |
C14H13N |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
(2S)-2-phenyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C14H13N/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-14/h1-9,14-15H,10H2/t14-/m0/s1 |
InChI Key |
XZPFOJPRFUSEIH-AWEZNQCLSA-N |
Isomeric SMILES |
C1[C@H](NC2=CC=CC=C21)C3=CC=CC=C3 |
Canonical SMILES |
C1C(NC2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-diethyl-2-[4-[1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine](/img/structure/B13807329.png)
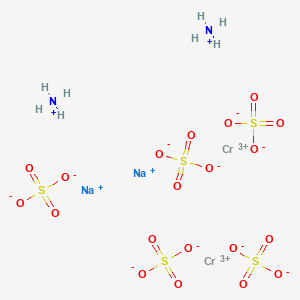

![3-chloro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B13807351.png)
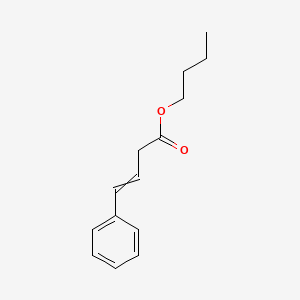
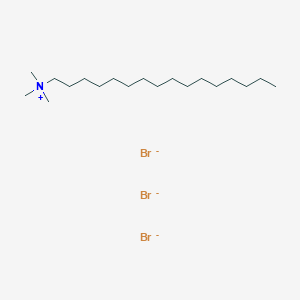
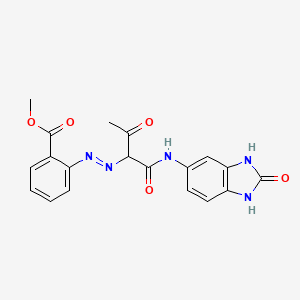
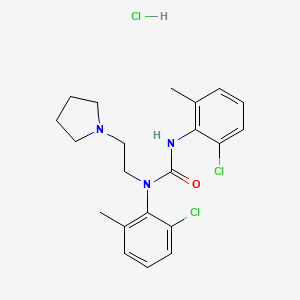

![7-Benzothiazolesulfonic acid, 2-[4-(5-amino-6-methyl-2-naphthalenyl)phenyl]-6-methyl-](/img/structure/B13807391.png)

